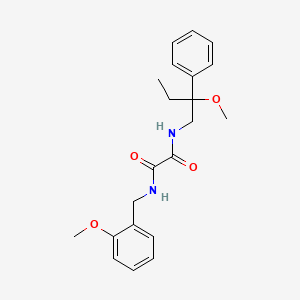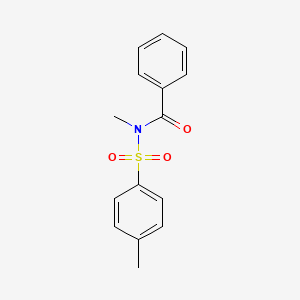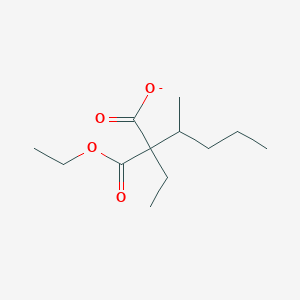
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester, also known as diethyl ethyl (1-methylbutyl)malonate, is an organic compound with the molecular formula C14H26O4. It is a colorless liquid characterized by its ester functional groups. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester can be synthesized through the esterification of malonic acid derivatives. The reaction typically involves the use of ethanol and an acid catalyst, such as sulfuric acid, to promote the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality products. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of ester groups. Common reagents for these reactions include alkyl halides and strong bases.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, strong bases (e.g., sodium hydride)
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Nucleophilic Substitution: Substituted malonates
Hydrolysis: Carboxylic acids and alcohols
Reduction: Primary alcohols
Scientific Research Applications
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester involves its ability to undergo nucleophilic substitution and hydrolysis reactions. These reactions are facilitated by the ester functional groups, which can be targeted by nucleophiles or hydrolytic enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Diethyl ethylmalonate
- Diethyl methylmalonate
Comparison
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester is unique due to the presence of the 2-ethyl-2-(1-methylbutyl) substituent, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of reactivity and selectivity compared to simpler malonate esters .
Properties
Molecular Formula |
C12H21O4- |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
2-ethoxycarbonyl-2-ethyl-3-methylhexanoate |
InChI |
InChI=1S/C12H22O4/c1-5-8-9(4)12(6-2,10(13)14)11(15)16-7-3/h9H,5-8H2,1-4H3,(H,13,14)/p-1 |
InChI Key |
ICUDBEZIRXXJAE-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C)C(CC)(C(=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14118542.png)

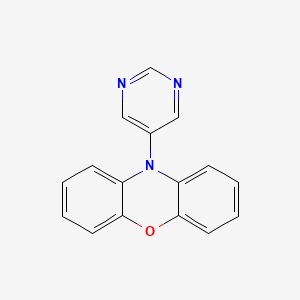
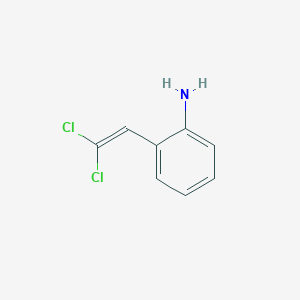
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118585.png)
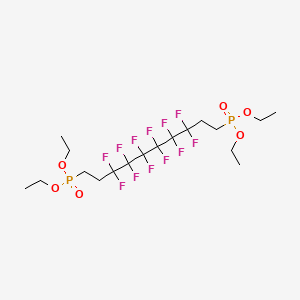
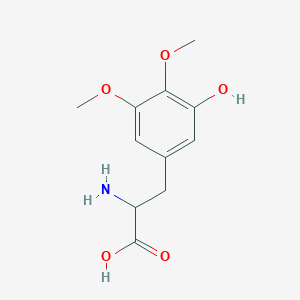
![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118593.png)
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118596.png)
![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118598.png)
![1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro-](/img/structure/B14118599.png)
